2-Phenoxyethyl acrylate

Description

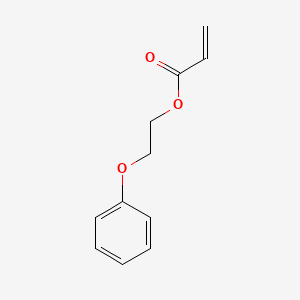

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxyethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-11(12)14-9-8-13-10-6-4-3-5-7-10/h2-7H,1,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVINYQDSSQUKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56641-05-5, 34962-82-8 | |

| Record name | Polyethylene glycol phenyl ether acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56641-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxyethyl acrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34962-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4040715 | |

| Record name | 2-Phenoxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA | |

| Record name | 2-Propenoic acid, 2-phenoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

48145-04-6, 56641-05-5 | |

| Record name | Phenoxyethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=48145-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-phenoxyethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048145046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-phenoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenoxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxyethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, ethoxylated, esters with acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPENOIC ACID, 2-PHENOXYETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N95C96I48M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenoxyethyl Acrylate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyethyl acrylate (B77674) (PEA) is a monofunctional aromatic acrylate monomer that has garnered significant attention across various scientific and industrial domains. Its unique chemical structure, characterized by a flexible ether linkage and a rigid phenyl group, imparts a desirable balance of properties, including enhanced flexibility, thermal stability, and excellent compatibility with a wide range of resins and additives.[1] This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 2-phenoxyethyl acrylate, supplemented with detailed experimental protocols and data visualizations to support researchers and professionals in its application and further development.

Chemical Properties and Structure

This compound is a colorless to slightly yellowish liquid with a characteristic mild, ester-like odor.[2] It is a viscous compound with moderate volatility and is highly soluble in many organic solvents, while exhibiting limited solubility in water.[2]

Structural Information

The fundamental structure of this compound consists of a phenyl group linked to an ethyl group, which is in turn esterified with an acrylate moiety.[2]

-

IUPAC Name: 2-phenoxyethyl prop-2-enoate[3]

-

CAS Number: 48145-04-6[3]

-

Molecular Formula: C₁₁H₁₂O₃[3]

-

SMILES: C=CC(=O)OCCOC1=CC=CC=C1[4]

-

InChI Key: RZVINYQDSSQUKO-UHFFFAOYSA-N[4]

Physicochemical Data

A summary of the key quantitative physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 192.21 g/mol | [3][5] |

| Density | 1.105 g/cm³ at 20°C | [3] |

| Boiling Point | 132°C at 1013 hPa | [3] |

| Melting Point | -74°C | [3] |

| Water Solubility | 525 mg/L at 25°C | [3] |

| log Kow (Octanol-Water Partition Coefficient) | 2.58 at 25°C | [3] |

| Flash Point | >140°C at 1013 hPa | [3] |

| Refractive Index (n20/D) | 1.518 | [6][7] |

| Vapor Pressure | 0.22 Pa at 20°C | [3] |

Reactivity and Applications

As an acrylate ester, this compound is highly reactive and readily undergoes polymerization, particularly through free-radical mechanisms.[2][3] This reactivity is the cornerstone of its primary applications. It is extensively used as a reactive diluent and monomer in formulations for coatings, adhesives, sealants, and inks that are cured using ultraviolet (UV) light or electron beam (EB) radiation.[1][2][3] The presence of the phenoxyethyl group contributes to improved flexibility, adhesion, and thermal stability of the resulting polymers.[1] In the realm of cosmetics, it finds application in nail coatings and acrylate-based gels due to its film-forming and adhesive properties.[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound

Method 1: Esterification of Acrylic Acid with 2-Phenoxyethanol (B1175444)

This common synthesis route involves the acid-catalyzed esterification of 2-phenoxyethanol with acrylic acid.[1]

-

Materials: Acrylic acid, 2-phenoxyethanol, a suitable acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid), a polymerization inhibitor (e.g., hydroquinone, p-tert-butyl catechol), and an inert gas (e.g., nitrogen or air).[1][8]

-

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and a means for inert gas introduction, combine acrylic acid (1.5 to 3 parts by weight), 2-phenoxyethanol (1 to 4 parts by weight), the polymerization inhibitor (0.01 to 0.2 parts by weight), and the catalyst (0.01 to 0.3 parts by weight).[8]

-

Introduce a slow stream of inert gas and heat the mixture to a temperature between 90-120°C.[8]

-

Maintain the reaction at this temperature for 3 to 8 hours.[8] The progress of the reaction can be monitored by measuring the amount of water generated.

-

After the reaction is complete, cool the mixture.

-

-

Purification:

-

The crude product is distilled under vacuum (e.g., at 120-140°C) to remove unreacted starting materials and byproducts.[8]

-

The distilled product is then washed sequentially with an alkaline solution (e.g., 5% sodium bicarbonate) and water to neutralize the acid catalyst and remove any remaining water-soluble impurities.[8]

-

The organic layer is separated and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

The final product can be further purified by vacuum distillation.

-

Method 2: Reaction of Acryloyl Chloride with 2-Phenoxyethanol

An alternative synthesis involves the reaction of 2-phenoxyethanol with acryloyl chloride in the presence of a base.[5]

-

Materials: 2-phenoxyethanol (β-phenoxyethylalcohol), acryloyl chloride, sodium carbonate, cuprous chloride (as a polymerization inhibitor), and benzene (B151609) (as a solvent).[5]

-

Procedure:

-

In a reaction flask, prepare a mixture of 2-phenoxyethanol (6.75 g), sodium carbonate (2.9 g), cuprous chloride (0.2 g), and benzene (50 ml).[5]

-

Cool the mixture in an ice bath with stirring.

-

Slowly add acryloyl chloride (5 g) to the cooled mixture.[5]

-

Allow the mixture to stand at room temperature for 15 hours.[5]

-

Following the standing period, reflux the mixture for 4 hours.[5]

-

-

Purification:

-

The reaction mixture is treated according to standard work-up procedures to yield a crude product.

-

The crude product is then purified by fractional distillation under reduced pressure (e.g., b.p. 88.0°C at 0.1 mmHg) to obtain pure β-phenoxyethyl acrylate.[5]

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of this compound can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 or a specialized reverse-phase column such as Newcrom R1 is suitable.[3]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water is commonly used.[3] Phosphoric acid can be added to adjust the pH. For mass spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[3]

-

Detection: UV detection at a wavelength of 210 nm is appropriate due to the ultraviolet absorption of the acrylate and phenyl groups.

-

Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible organic solvent and filtered through a 0.45 µm filter before injection.

-

Analysis: The retention time and peak area of this compound are compared to those of a known standard for identification and quantification.

Mandatory Visualizations

Chemical Structure of this compound

The following diagram illustrates the chemical structure of this compound, highlighting its key functional groups.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. This compound (48145-04-6) IR Spectrum [chemicalbook.com]

- 6. CN103709033A - o-phenyl phenoxyethyl acrylate preparation method - Google Patents [patents.google.com]

- 7. US11001553B1 - Process for the synthesis of 2-nitratoethyl acrylate (2NEA) - Google Patents [patents.google.com]

- 8. β-Phenoxyethyl acrylate [webbook.nist.gov]

An In-depth Technical Guide to 2-Phenoxyethyl Acrylate (PHEA)

CAS Number: 48145-04-6

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 2-Phenoxyethyl acrylate (B77674) (PHEA), a versatile monofunctional acrylate monomer. This document details its physicochemical properties, synthesis, polymerization, applications, and toxicological profile. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key processes are provided. Visual diagrams generated using Graphviz are included to illustrate reaction mechanisms and experimental workflows.

Core Properties of 2-Phenoxyethyl Acrylate

This compound is a liquid at room temperature, characterized by its low volatility and moderate solubility in water.[1] Its unique structure, featuring an aromatic ring and an acrylate group, imparts a desirable balance of properties such as flexibility, thermal stability, and controlled reactivity.[2]

Physicochemical Data

The key physicochemical properties of PHEA are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₃ | [3] |

| Molecular Weight | 192.21 g/mol | [1][3] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Characteristic | [1] |

| Density | 1.105 g/cm³ at 20°C | [1] |

| Boiling Point | 132°C at 1013 hPa | [1] |

| Freezing Point | -74°C | [1] |

| Vapor Pressure | 0.22 Pa at 20°C | [1] |

| Flash Point | > 93.3 °C | [4] |

| Refractive Index | 1.518 (at 20°C) | [5] |

| LogP | 2.47 | [6] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features and Observations |

| ¹H NMR | The spectrum shows characteristic peaks for the vinyl protons of the acrylate group, the ethylene (B1197577) bridge protons, and the aromatic protons of the phenoxy group.[7] |

| ¹³C NMR | The carbon spectrum displays signals corresponding to the carbonyl carbon of the ester, the vinyl carbons, the carbons of the ethylene bridge, and the aromatic carbons.[8] |

| FTIR | The infrared spectrum exhibits strong absorption bands for the C=O stretching of the ester group, C=C stretching of the acrylate, and C-O stretching of the ether linkage.[3] |

| Mass Spectrometry | The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.[3] |

Synthesis and Polymerization

Synthesis of this compound

PHEA is typically synthesized via the esterification of 2-phenoxyethanol (B1175444) with acrylic acid. This reaction is generally catalyzed by a strong acid.

Materials:

-

2-Phenoxyethanol

-

Acrylic acid

-

p-Toluenesulfonic acid (catalyst)

-

Hydroquinone (B1673460) (polymerization inhibitor)

-

Toluene (B28343) (solvent and azeotropic agent)

-

5% Sodium hydroxide (B78521) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 2-phenoxyethanol (1.0 mol), acrylic acid (1.2 mol), p-toluenesulfonic acid (0.02 mol), and hydroquinone (0.5 g).

-

Add toluene to the flask.

-

Assemble the Dean-Stark apparatus and condenser.

-

Heat the mixture to reflux with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water has been collected.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium hydroxide solution (to remove unreacted acrylic acid and catalyst) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purify the crude product by vacuum distillation.

Polymerization of this compound

PHEA is a monofunctional monomer that undergoes free-radical polymerization, a key process in its applications, particularly in UV and electron beam (EB) curing.[1] This process involves initiation, propagation, and termination steps.

Materials:

-

This compound (monomer)

-

Benzoyl peroxide (initiator)

-

Toluene (solvent)

-

Nitrogen gas supply

-

Round-bottom flask with a condenser, nitrogen inlet, and magnetic stirrer

-

Heating mantle or oil bath

-

Methanol (B129727) (for precipitation)

Procedure:

-

Place this compound (10 g) and toluene (20 mL) in the round-bottom flask.

-

Bubble nitrogen gas through the solution for 20 minutes to remove dissolved oxygen.

-

Add benzoyl peroxide (0.1 g) to the flask while maintaining a nitrogen atmosphere.

-

Heat the reaction mixture to 70°C with continuous stirring.

-

Allow the polymerization to proceed for the desired time (e.g., 6 hours).

-

Cool the reaction to room temperature.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with stirring.

-

Collect the precipitated poly(this compound) by filtration.

-

Wash the polymer with fresh methanol and dry under vacuum.

Applications

The unique properties of PHEA make it a valuable component in various industrial applications, primarily in the formulation of coatings, inks, and adhesives that are cured using UV or EB radiation.[1]

-

UV/EB Curable Coatings: PHEA acts as a reactive diluent, reducing the viscosity of formulations while enhancing flexibility, adhesion, and thermal stability of the cured coating.[2]

-

Inks: In UV-curable inks, it improves flow and adhesion to various substrates.[9]

-

Adhesives: It contributes to the flexibility and bonding strength of UV-cured adhesives.[9]

Toxicology and Safety

Understanding the toxicological profile of this compound is essential for its safe handling and application.

Human Health

PHEA is classified as a skin sensitizer (B1316253) and may cause an allergic skin reaction.[1] It can also cause slight skin and eye irritation.[1] Based on available data, it is not expected to cause genetic effects or toxicity to internal organs after repeated oral exposure in animal studies.[1] There is no data available on its carcinogenicity.[1]

| Endpoint | Result | Reference |

| Acute Oral Toxicity | Does not cause acute toxicity | [1] |

| Acute Dermal Toxicity | Does not cause acute toxicity | [1] |

| Skin Irritation | Slight irritant | [1] |

| Eye Irritation | Slight irritant | [1] |

| Skin Sensitization | Strong sensitizer | [1] |

| Genotoxicity | Not expected to be genotoxic | [1] |

| Carcinogenicity | No data available | [1] |

| Reproductive Toxicity | Not classified for reprotoxicity | [1] |

Environmental Fate

This compound is toxic to aquatic life with long-lasting effects.[1] It is inherently biodegradable and is not expected to bioaccumulate in aquatic organisms.[1] It is hydrolytically stable under acidic conditions but moderately unstable under neutral and basic conditions.[1]

| Endpoint | Result | Reference |

| Aquatic Toxicity | Toxic to aquatic organisms | [1] |

| Biodegradation | Inherently biodegradable | [1] |

| Bioaccumulation Potential | No bioaccumulation expected | [1] |

| PBT/vPvB Conclusion | Not classified as PBT or vPvB | [1] |

Visual Diagrams

Synthesis of this compound

The synthesis of PHEA is a classic example of Fischer esterification.

Caption: Esterification of 2-Phenoxyethanol with Acrylic Acid.

Free-Radical Polymerization of this compound

The polymerization of PHEA is a chain reaction involving initiation, propagation, and termination steps.

Caption: Free-Radical Polymerization of PHEA.

Experimental Workflow for Synthesis and Purification

This diagram outlines the major steps in the synthesis and purification of PHEA.

Caption: Synthesis and Purification Workflow for PHEA.

References

- 1. arkema.com [arkema.com]

- 2. This compound | 48145-04-6 | TCI AMERICA [tcichemicals.com]

- 3. β-Phenoxyethyl acrylate [webbook.nist.gov]

- 4. radtech.org [radtech.org]

- 5. This compound | 48145-04-6 [chemicalbook.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 2-Phenoxyethyl methacrylate | C12H14O3 | CID 66357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN103709033A - o-phenyl phenoxyethyl acrylate preparation method - Google Patents [patents.google.com]

Synthesis of 2-Phenoxyethyl Acrylate Monomer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-Phenoxyethyl Acrylate (B77674) (PEA), a versatile monomer utilized in various applications, including the formulation of polymers for drug delivery systems and medical devices. This document details the synthesis of the key precursor, 2-phenoxyethanol (B1175444), and the subsequent conversion to 2-Phenoxyethyl Acrylate via direct esterification, reaction with acryloyl chloride, and transesterification. Experimental protocols, quantitative data, and process diagrams are provided to facilitate a thorough understanding of these methodologies.

Synthesis of the Precursor: 2-Phenoxyethanol

2-Phenoxyethanol is the essential starting material for the synthesis of PEA. The most common and industrially relevant methods for its preparation are the Williamson ether synthesis and the reaction of phenol (B47542) with ethylene (B1197577) carbonate.

Williamson Ether Synthesis

This classic method involves the reaction of a phenoxide with a haloalkane. In the context of 2-phenoxyethanol synthesis, sodium phenoxide is reacted with 2-chloroethanol (B45725). This SN2 reaction is known for its reliability and good yields.[1]

A solution of sodium hydroxide (B78521) (30%) is mixed with phenol at a temperature of 100-110 °C. To this mixture, 2-chloroethanol is added. The reaction proceeds to yield 2-phenoxyethanol with reported yields as high as 98%.[2][3] The reaction mixture is then cooled, and the product can be extracted and purified by distillation.

Reaction of Phenol with Ethylene Carbonate

A greener alternative to the Williamson ether synthesis involves the reaction of phenol with ethylene carbonate. This method avoids the use of halogenated compounds. The reaction is typically catalyzed by a base and can achieve high selectivity and yield.

Phenol and ethylene carbonate are heated in the presence of a catalyst, such as Na-mordenite. The reaction can be carried out solvent-free. Under optimized conditions, this process can yield 2-phenoxyethanol with an overall yield of up to 97%.[4][5] The main by-product, bis(2-phenoxyethyl)carbonate, can be converted to 2-phenoxyethanol in a subsequent step by reacting it with phenol in a basic medium, achieving a 100% yield for this conversion.[4]

Synthesis of this compound (PEA)

Once 2-phenoxyethanol is obtained, it can be converted to this compound through several esterification methods.

Direct Esterification with Acrylic Acid

Direct esterification is a widely used method for producing acrylate esters. The reaction between 2-phenoxyethanol and acrylic acid is an equilibrium-limited process that is typically catalyzed by a strong acid. To drive the reaction towards the product, water is continuously removed.

Caption: Workflow for the synthesis of this compound via direct esterification.

Reaction with Acryloyl Chloride

For a more rapid and irreversible reaction, 2-phenoxyethanol can be reacted with acryloyl chloride. This method avoids the need for water removal but requires a base to neutralize the hydrochloric acid byproduct.

To a cooled (ice bath) mixture of 2-phenoxyethanol (6.75 g), sodium carbonate (2.9 g), and a polymerization inhibitor (cuprous chloride, 0.2 g) in benzene (B151609) (50 ml), acryloyl chloride (5 g) is added slowly with stirring.[9] The mixture is then allowed to stand at room temperature for 15 hours, followed by refluxing for 4 hours.[9] After the reaction, the mixture is worked up to give a crude product (6.6 g).[9] The pure this compound is obtained by fractional distillation, yielding a fraction of 4.7 g.[9] This corresponds to a yield of approximately 49% based on acryloyl chloride.

Transesterification

Transesterification involves the reaction of 2-phenoxyethanol with another acrylate ester, typically a more volatile one like methyl acrylate or ethyl acrylate, in the presence of a catalyst. This equilibrium reaction is driven to completion by removing the more volatile alcohol byproduct.

Caption: Workflow for the synthesis of this compound via transesterification.

2-Phenoxyethanol is reacted with an excess of a low-boiling point alkyl acrylate (e.g., methyl acrylate) in the presence of a transesterification catalyst (e.g., an organotitanate or a basic catalyst) and a polymerization inhibitor. The reaction mixture is heated, and the low-boiling alcohol byproduct (e.g., methanol) is continuously removed by distillation.[10][11][12][13] Once the reaction is complete, the excess alkyl acrylate is removed, and the this compound is purified by vacuum distillation. Yields for transesterification reactions are generally high.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of 2-phenoxyethanol and this compound.

Table 1: Synthesis of 2-Phenoxyethanol

| Synthetic Route | Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Williamson Ether Synthesis | Phenol, 2-Chloroethanol | Sodium Hydroxide | Water | 100-110 | 98 | [2][3] |

| Reaction with Ethylene Carbonate | Phenol, Ethylene Carbonate | Na-mordenite | None | - | up to 97 | [4][5] |

Table 2: Synthesis of this compound (PEA)

| Synthetic Route | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Direct Esterification | 2-Phenoxyethanol, Acrylic Acid | p-Toluenesulfonic Acid | Toluene | Reflux | High (not specified) | [6][7] |

| Reaction with Acryloyl Chloride | 2-Phenoxyethanol, Acryloyl Chloride | Sodium Carbonate | Benzene | RT then Reflux | ~49 | [9] |

| Transesterification | 2-Phenoxyethanol, Alkyl Acrylate | Organotitanate/Base | None | - | High (not specified) | [10][11][12][13] |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 3: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₃ | [14] |

| Molecular Weight | 192.21 g/mol | [14][15] |

| Appearance | Colorless liquid | [15] |

| Density | 1.105 g/cm³ at 20°C | [15] |

| Boiling Point | 84 °C at 0.2 mm Hg | [9] |

| ¹H NMR (CDCl₃) | δ (ppm): 7.31-7.25 (m, 2H, Ar-H), 6.98-6.92 (m, 3H, Ar-H), 6.43 (dd, J=17.3, 1.4 Hz, 1H, =CH₂), 6.15 (dd, J=17.3, 10.4 Hz, 1H, -CH=), 5.86 (dd, J=10.4, 1.4 Hz, 1H, =CH₂), 4.45 (t, J=4.8 Hz, 2H, -OCH₂-), 4.19 (t, J=4.8 Hz, 2H, -OCH₂-) | [16][17] |

| FTIR (neat) | ν (cm⁻¹): ~3060 (Ar C-H), ~2960 (Alkyl C-H), ~1725 (C=O, ester), ~1635 (C=C, acrylate), ~1600, 1495 (Ar C=C), ~1190 (C-O, ester), ~1245 (Ar-O-C) | [18][19] |

The purity of the final product can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS).[20][21][22]

Safety Considerations

-

Acrylates are known to be skin and respiratory irritants and sensitizers.[15] Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

-

Polymerization: Acrylate monomers can undergo spontaneous and hazardous polymerization, which is often exothermic.[7] Polymerization inhibitors are essential during synthesis and storage. Distillation should be performed with care, ensuring the presence of an inhibitor in the distillation pot.[23][24]

-

Reagents: Many of the reagents used, such as acryloyl chloride, strong acids, and organic solvents, are corrosive, toxic, and/or flammable. All manipulations should be performed in a well-ventilated fume hood.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols to their specific laboratory conditions and safety standards.

References

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. US10941097B2 - Methods for manufacturing phenoxyethanol - Google Patents [patents.google.com]

- 3. RU2738846C1 - Methods of producing phenoxyethanol - Google Patents [patents.google.com]

- 4. Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. CN112079714A - Preparation method of 2-phenylethyl acrylate - Google Patents [patents.google.com]

- 7. US2917538A - Process for the production of acrylic acid esters - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. mdpi.com [mdpi.com]

- 14. β-Phenoxyethyl acrylate [webbook.nist.gov]

- 15. arkema.com [arkema.com]

- 16. spectrabase.com [spectrabase.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. 2-Phenoxyethyl methacrylate | C12H14O3 | CID 66357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. gcms.cz [gcms.cz]

- 23. researchgate.net [researchgate.net]

- 24. Reddit - The heart of the internet [reddit.com]

An In-depth Technical Guide to the Safe Handling of 2-Phenoxyethyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data, handling procedures, and toxicological profile of 2-Phenoxyethyl acrylate (B77674) (CAS No. 48145-04-6). The information is compiled and presented to meet the needs of professionals in research and development who may handle this chemical.

Chemical and Physical Properties

2-Phenoxyethyl acrylate is a monofunctional acrylic monomer utilized in various applications, including UV and electron beam cured coatings, inks, and adhesives.[1][2] It is a colorless, non-flammable liquid with a characteristic odor and low volatility.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₂O₃ | [3] |

| Molecular Weight | 192.21 g/mol | [3] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Characteristic | [1] |

| Density | 1.105 g/cm³ at 20°C | [1] |

| Boiling Point | 132°C at 1013 hPa | [1] |

| Flash Point | > 93.3 °C | [4] |

| Vapor Pressure | 0.22 Pa at 20°C | [1] |

| Water Solubility | 525 mg/L at 25°C | [1] |

| log Pow (Octanol/Water Partition Coefficient) | 2.58 at 25°C | [1][5] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are skin sensitization and aquatic toxicity.[1][3]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. | [1][3] |

| Hazardous to the Aquatic Environment, Chronic Hazard | 2 | H411: Toxic to aquatic life with long lasting effects. | [1][3] |

| Reproductive Toxicity (Suspected) | 2 | H361: Suspected of damaging fertility or the unborn child. | [4][5] |

Signal Word: Warning[3]

Hazard Pictograms:

-

Exclamation Mark: For skin sensitization.

-

Environment: For aquatic toxicity.

-

Health Hazard: For suspected reproductive toxicity.

Toxicological Profile

The toxicological properties of this compound have been evaluated through various studies. While it exhibits low acute toxicity via oral and dermal routes, it is a potent skin sensitizer (B1316253).[1]

Table 3: Summary of Toxicological Endpoints for this compound

| Endpoint | Result | Reference(s) |

| Acute Oral Toxicity | Does not cause acute toxicity. | [1] |

| Acute Dermal Toxicity | Does not cause acute toxicity. | [1] |

| Skin Irritation | Slight skin irritation. | [1] |

| Eye Irritation | Slight eye irritation. | [1] |

| Skin Sensitization | Strong sensitizer. | [1] |

| Genotoxicity/Mutagenicity | Not expected to cause genetic effects. | [1] |

| Carcinogenicity | No data available. | [1] |

| Repeated Dose Toxicity (Oral) | Does not cause toxicity to internal organs. | [1] |

| Reproductive Toxicity | Not classified for reprotoxicity based on limited data. | [1] |

Mechanism of Skin Sensitization

The skin sensitization potential of acrylate esters is attributed to the Michael addition reaction. The electrophilic carbon of the α,β-unsaturated carboxyl group reacts with nucleophilic tissue proteins (e.g., cysteine or histidine residues), forming covalent adducts. These modified proteins are recognized as foreign by the immune system, initiating a T-cell mediated allergic response.

Experimental Protocols

The toxicological data for this compound are based on standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Skin Sensitization: OECD 429 (Local Lymph Node Assay - LLNA)

The LLNA is the preferred method for assessing the skin sensitization potential of chemicals.[6] It measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of chemical application on mice.

Methodology:

-

Animal Model: Typically, CBA/J mice are used. A minimum of four animals are used per dose group.[2]

-

Dose and Vehicle Selection: At least three concentrations of the test substance, a vehicle control, and a positive control are used. The vehicle is chosen to solubilize the test substance and facilitate dermal absorption.[2]

-

Application: The test substance is applied to the dorsal surface of each ear for three consecutive days.

-

Proliferation Measurement: Five days after the first application, a solution of ³H-methyl thymidine (B127349) (or a non-radioactive alternative like BrdU) is injected intravenously.[7] This substance is incorporated into the DNA of proliferating cells.

-

Data Collection: Three hours after the injection, the animals are euthanized, and the draining auricular lymph nodes are excised. The level of incorporated radioactivity (or BrdU) is measured.

-

Endpoint: A Stimulation Index (SI) is calculated by dividing the mean proliferation in each test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater.[2]

Aquatic Toxicity: OECD 202 (Daphnia sp. Acute Immobilisation Test)

This test assesses the acute toxicity of a substance to aquatic invertebrates.[8]

Methodology:

-

Test Organism: Juvenile Daphnia magna, less than 24 hours old, are used.[9]

-

Test Design: Daphnids are exposed to at least five concentrations of the test substance and a control in a static or semi-static system for 48 hours.[9][10]

-

Exposure Conditions: The test is conducted under controlled temperature (20 ± 2 °C) and light cycle (16h light/8h dark) conditions.[10]

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[8][10]

-

Endpoint: The primary endpoint is the EC₅₀ (Median Effective Concentration), which is the concentration that immobilizes 50% of the daphnids after 48 hours. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) may also be determined.[8]

Handling and Exposure Controls

Safe handling of this compound requires strict adherence to exposure control measures to minimize the risk of skin sensitization and other health effects.

Engineering Controls

-

Ventilation: Handle in a well-ventilated area. Use local exhaust ventilation at sources of potential release, such as open process equipment, to maintain exposure levels below any established airborne limits.[3][11]

-

Containment: Use closed systems for transfers and processing whenever possible.

-

Safety Equipment: Ensure safety showers and eyewash stations are readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact.

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards.[1][3]

-

Skin Protection:

-

Gloves: Handle with impervious gloves, such as nitrile rubber (>0.5 mm thickness).[1] Inspect gloves prior to use and use proper removal techniques to avoid skin contact. Dispose of contaminated gloves after use.[3]

-

Body Protection: Wear long-sleeved clothing. For larger quantities or potential for splashing, a complete suit protecting against chemicals may be necessary.[1][3]

-

-

Respiratory Protection: If engineering controls are insufficient or if there is a risk of inhaling vapors or mists, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[3]

First Aid and Emergency Procedures

Prompt and appropriate first aid is essential in case of exposure.

Table 4: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Instructions | Reference(s) |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [3] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. If skin irritation or rash occurs, get medical advice/attention. Wash clothing before reuse. | [3][12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention. | [3][12] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water afterwards. Consult a physician. | [3][12] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas. Wear appropriate PPE as described in Section 5. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, surface water, or soil.[3][12]

-

Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, earth, diatomaceous earth).[12] Collect spillage and place it in a suitable, labeled container for disposal by an approved waste disposal plant.[3]

Storage and Disposal

-

Storage: Store in a cool, well-ventilated place. Keep the container tightly closed and away from heat and sources of ignition.[4][12] The material can undergo hazardous polymerization, which is exothermic.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not empty into drains.[3][5]

Conclusion

This compound is a valuable monomer with significant industrial applications. However, its potential to cause skin sensitization and harm to aquatic life necessitates stringent safety protocols. Researchers, scientists, and drug development professionals must employ appropriate engineering controls, wear the correct personal protective equipment, and be prepared for emergency situations. By understanding the hazards and adhering to the handling guidelines outlined in this document, the risks associated with this compound can be effectively managed.

References

- 1. mdpi.com [mdpi.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. arkema.com [arkema.com]

- 4. Sensitization to acrylates is a common adverse reaction to artificial fingernails - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dermnetnz.org [dermnetnz.org]

- 6. epa.gov [epa.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. shop.fera.co.uk [shop.fera.co.uk]

- 9. biotecnologiebt.it [biotecnologiebt.it]

- 10. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 11. scipoly.com [scipoly.com]

- 12. Acrylates as a significant cause of allergic contact dermatitis: new sources of exposure - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of 2-Phenoxyethyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyethyl acrylate (B77674) (PEA) is a monofunctional aromatic acrylate monomer utilized in a variety of applications, notably in the formulation of polymers for drug delivery systems, biomedical devices, and specialty coatings. Its unique chemical structure, characterized by a flexible ether linkage and a rigid phenyl group, imparts a desirable balance of properties such as good adhesion, flexibility, and thermal stability to the resulting polymers.[1] This technical guide provides an in-depth overview of the core physical properties of 2-Phenoxyethyl acrylate, complete with experimental methodologies and spectroscopic analysis, to support its application in research and development.

Chemical Structure and Identification

The chemical structure of this compound is fundamental to understanding its physical and chemical behavior.

References

Solubility Profile of 2-Phenoxyethyl Acrylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-phenoxyethyl acrylate (B77674) (PEA), a monofunctional monomer widely utilized in the formulation of coatings, adhesives, inks, and other polymer-based systems. Understanding the solubility of PEA in various organic solvents is critical for optimizing formulation viscosity, ensuring reaction homogeneity, and controlling final product properties. This document compiles available quantitative and qualitative solubility data, outlines experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.

Core Concepts in Solubility

The solubility of a substance, in this case, 2-phenoxyethyl acrylate, in a particular solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," which suggests that substances with similar chemical structures and intermolecular forces are more likely to be miscible. PEA, with its ester and aromatic ether functionalities, exhibits a polarity that influences its interaction with a wide range of organic solvents.

Quantitative Solubility Data

Precise quantitative data for the solubility of this compound in a broad spectrum of organic solvents is not extensively documented in publicly available literature. However, its solubility in water has been determined.

Table 1: Quantitative Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility (mg/L) |

| Water | 25 | 525[1] |

Qualitative Solubility in Organic Solvents

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble/Miscible |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble/Miscible |

| Esters | Ethyl Acetate, Butyl Acetate | Soluble/Miscible |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble/Miscible |

| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Soluble |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble/Miscible |

Note: "Soluble" indicates that a significant amount of solute can be dissolved in the solvent. "Miscible" implies that the two substances are completely soluble in each other at all proportions.

Experimental Protocol for Solubility Determination

A standardized experimental protocol for determining the precise solubility of this compound in a specific organic solvent can be adapted from general laboratory practices and ASTM methods for polymer solubility. The following is a recommended methodology.

Objective: To determine the solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or water bath

-

Centrifuge (optional)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis (optional, for high precision)

-

Glass vials with screw caps

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial at a constant, recorded temperature. The presence of undissolved solute is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture using a shaker or magnetic stirrer in a temperature-controlled environment for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Allow the vial to stand undisturbed in the temperature-controlled environment for at least 12 hours to allow the undissolved solute to settle.

-

Alternatively, for faster separation, centrifuge the vial at a moderate speed.

-

-

Determination of Solute Concentration:

-

Carefully extract a known volume of the clear, supernatant liquid (the saturated solution) using a pipette.

-

Gravimetric Method: Weigh the extracted aliquot. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute) until a constant weight of the this compound residue is obtained. The solubility can then be calculated in g/100mL or other desired units.

-

Chromatographic Method (for higher accuracy): Dilute the extracted aliquot with a known volume of the solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated GC or HPLC method.

-

-

Data Reporting:

-

Report the solubility as the mass of this compound per unit volume or mass of the solvent (e.g., g/100 mL or g/100 g) at the specified temperature.

-

It is recommended to perform the experiment in triplicate to ensure the reliability of the results.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the assessment of the solubility of a chemical compound like this compound.

Caption: Logical workflow for solubility assessment of this compound.

References

Spectroscopic Analysis of 2-Phenoxyethyl Acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Phenoxyethyl acrylate (B77674) (CAS No. 48145-04-6, Molecular Formula: C₁₁H₁₂O₃), a monomer frequently utilized in the synthesis of polymers for various applications, including in the biomedical and pharmaceutical fields. A thorough understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and structural elucidation. This document details typical Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data and provides generalized experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 2-Phenoxyethyl acrylate, ¹H and ¹³C NMR are used to confirm the identity and purity of the substance.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), reveals the chemical environment of the hydrogen atoms in the molecule.[1] The expected signals correspond to the vinyl protons of the acrylate group, the protons of the ethyl bridge, and the protons of the phenyl ring.

Table 1: Typical ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 | m | 2H | Ar-H (meta) |

| ~6.95 | m | 3H | Ar-H (ortho, para) |

| ~6.40 | dd | 1H | =CH₂ (trans to C=O) |

| ~6.15 | dd | 1H | =CH- |

| ~5.85 | dd | 1H | =CH₂ (cis to C=O) |

| ~4.50 | t | 2H | -O-CH₂- |

| ~4.20 | t | 2H | -CH₂-O- |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific spectrometer used. Data is based on typical values for similar structures and available information from spectral databases.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Typical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~166.0 | C=O (ester) |

| ~158.0 | Ar-C (quaternary) |

| ~131.0 | =CH- |

| ~129.5 | Ar-CH (meta) |

| ~128.0 | =CH₂ |

| ~121.0 | Ar-CH (para) |

| ~114.5 | Ar-CH (ortho) |

| ~66.0 | -O-CH₂- |

| ~63.0 | -CH₂-O- |

Note: This data is representative and should be confirmed by experimental analysis.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra of a liquid sample like this compound.[2][3][4]

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[3][4]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[4]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[4]

-

If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette into a clean NMR tube.[2]

-

The final volume in the NMR tube should be approximately 4-5 cm in height.[4]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent to ensure field stability.[4]

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[4]

-

Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal-to-noise.[4]

-

Acquisition: Set the appropriate spectral parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and acquire the spectrum.[4]

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.

-

The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound will show characteristic absorption bands for the ester carbonyl group, the carbon-carbon double bond of the acrylate, the ether linkage, and the aromatic ring.

FTIR Spectroscopic Data

Table 3: Typical FTIR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2960 | Medium | Aliphatic C-H stretch |

| ~1725 | Strong | C=O stretch (ester) |

| ~1635 | Medium | C=C stretch (alkene) |

| ~1600, ~1490 | Medium-Strong | Aromatic C=C stretch |

| ~1240 | Strong | C-O stretch (ester) |

| ~1160 | Strong | C-O-C stretch (ether) |

| ~810 | Strong | =C-H bend (alkene) |

| ~750, ~690 | Strong | Aromatic C-H bend |

Note: The exact peak positions and intensities can be influenced by the sampling method (e.g., neat liquid, thin film).

Experimental Protocol for FTIR Spectroscopy

For a liquid sample such as this compound, the Attenuated Total Reflectance (ATR) or transmission (neat liquid) methods are commonly used.[5][6]

-

Sample Preparation (ATR Method):

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[5]

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of this compound directly onto the center of the ATR crystal.[5]

-

If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (Transmission - Neat Liquid Cell):

-

Data Acquisition and Processing:

-

Place the sample (either on the ATR crystal or in the liquid cell) into the FTIR spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final absorbance or transmittance spectrum is automatically ratioed against the background spectrum by the instrument's software.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General Spectroscopic Analysis Workflow.

Summary

This guide has provided an overview of the NMR and FTIR spectroscopic data for this compound. The tabulated data, while representative, should be confirmed through experimental analysis. The detailed, generalized protocols for sample preparation and data acquisition for both NMR and FTIR spectroscopy serve as a valuable resource for researchers and scientists. The provided workflow diagram offers a clear visual representation of the logical steps involved in spectroscopic analysis, from sample handling to final data interpretation and reporting. Accurate and consistent application of these spectroscopic techniques is essential for ensuring the quality and integrity of materials used in research and development.

References

- 1. spectrabase.com [spectrabase.com]

- 2. publish.uwo.ca [publish.uwo.ca]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. jascoinc.com [jascoinc.com]

- 7. eng.uc.edu [eng.uc.edu]

A Technical Guide to the Commercial Sourcing and Purity of 2-Phenoxyethyl Acrylate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, purity specifications, and analytical methodologies for 2-Phenoxyethyl acrylate (B77674) (PEA), a common monofunctional monomer utilized in the synthesis of polymers for various scientific applications. Understanding the commercial landscape and the purity of this reagent is critical for ensuring the reliability and reproducibility of experimental outcomes.

Commercial Availability and Sourcing

2-Phenoxyethyl acrylate (CAS No. 48145-04-6) is readily available from a range of chemical suppliers, catering to different scales of research and manufacturing needs.[1][2] Major chemical manufacturers and distributors offer various grades of PEA, which may differ in purity, inhibitor content, and price.

Table 1: Commercial Suppliers and Purity Specifications for this compound

| Supplier | Brand/Product Name | Stated Purity | Analytical Method | Inhibitor(s) |

| Sigma-Aldrich | Ethylene glycol phenyl ether acrylate | Not explicitly stated | - | 75-125 ppm hydroquinone (B1673460), 0-120 ppm hydroquinone monomethyl ether (MEHQ) |

| TCI Chemicals | This compound | >93.0% | Gas Chromatography (GC) | MEHQ |

| Arkema | SR339 | Not explicitly stated | - | Not specified |

| Scientific Polymer Products | This compound | 100% (Nominal) | - | Not specified |

| Frontier Specialty Chemicals | 2-Phenoxyethylacrylate | 90% | - | MEHQ |

| American Custom Chemicals Corporation | 2-PHENOXY ETHYL ACRYLATE | 95.00% | - | Not specified |

| Crysdot | 2-Phenoxyethylacrylate | 95+% | - | Not specified |

| WUHAN FORTUNA CHEMICAL CO., LTD. | This compound | 98% min | - | Not specified |

| Anhuyan (Hainan) Biotechnology Co., LTD. | This compound | 99% | - | Not specified |

Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. It is recommended to obtain the latest specifications and a certificate of analysis from the supplier before purchase.

Understanding Purity and Potential Impurities

The purity of this compound is a critical parameter that can influence the kinetics of polymerization, the physicochemical properties of the resulting polymer, and the potential for side reactions. The most common method for the synthesis of PEA is the esterification of 2-phenoxyethanol (B1175444) with acrylic acid or its derivatives.[3]

Potential Impurities:

-

Unreacted Starting Materials: Residual 2-phenoxyethanol and acrylic acid are common process-related impurities.

-

By-products: Side reactions during synthesis can lead to the formation of other ester compounds or oligomeric species.

-

Inhibitors: To prevent premature polymerization during storage and transport, inhibitors such as hydroquinone (HQ) and monomethyl ether of hydroquinone (MEHQ) are added. The type and concentration of these inhibitors are important considerations for subsequent polymerization reactions.

-

Water: The presence of water can affect certain types of polymerization reactions.

Experimental Protocols for Purity Determination

The purity of this compound and the quantification of its impurities are typically determined using chromatographic techniques. Gas chromatography (GC) is the most common method cited by suppliers. High-performance liquid chromatography (HPLC) can also be employed.

Gas Chromatography (GC) Method

Based on established methods for acrylate monomer analysis, a general GC protocol for determining the purity of this compound is outlined below.[4][5] This protocol is a composite of common practices and should be optimized for the specific instrumentation and analytical requirements.

Objective: To determine the purity of this compound and quantify residual monomers and other volatile impurities.

Instrumentation:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

-

Capillary GC column. A polar stationary phase is often suitable for acrylate analysis.

Reagents:

-

This compound sample

-

High-purity solvent for dilution (e.g., acetone, methanol (B129727), or ethyl acetate)[5]

-

Internal standard (optional, for improved quantitation)

Chromatographic Conditions (Example):

| Parameter | Condition |

| Column | TM-FFAP (30 m x 0.32 mm x 0.5 µm) or similar polar capillary column |

| Carrier Gas | Nitrogen or Helium |

| Injector Temperature | 250 °C |

| Detector Temperature | 275 °C |

| Oven Temperature Program | Initial: 100°C, hold for 5 min; Ramp: 10°C/min to 200°C, hold for 2 min |

| Injection Volume | 1 µL |

| Split Ratio | 25:1 or as appropriate for concentration |

Procedure:

-

Standard Preparation: Prepare a series of calibration standards of this compound in the chosen solvent. If an internal standard is used, add a constant known amount to each standard and sample.

-

Sample Preparation: Accurately weigh the this compound sample and dilute it with the solvent to a known volume.

-

Injection: Inject the prepared standards and sample into the GC.

-

Data Analysis: Identify the peaks corresponding to this compound and any impurities based on their retention times. The peak area is used to determine the concentration of each component. Purity is typically calculated as the area percent of the main peak relative to the total area of all peaks. For more accurate results, use a calibration curve generated from the standards.

High-Performance Liquid Chromatography (HPLC) Method

HPLC can also be used for the analysis of acrylate compounds, particularly when dealing with less volatile impurities or when derivatization is required.

Objective: To determine the purity of this compound and quantify non-volatile impurities.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

-

A gradient of water and a polar organic solvent such as acetonitrile (B52724) or methanol is typically used.

Procedure:

-

Standard and Sample Preparation: Prepare standards and the sample in a suitable solvent (e.g., acetonitrile/water mixture).

-

Chromatographic Separation: Inject the prepared solutions into the HPLC system. The gradient elution will separate the components based on their polarity.

-

Detection and Quantification: Monitor the elution profile at a suitable UV wavelength. Quantify the components by comparing their peak areas to those of the calibration standards.

Logical Workflow for Sourcing and Purity Verification

The following diagram illustrates a logical workflow for researchers from the initial sourcing of this compound to its use in an experimental setting, emphasizing the importance of purity verification.

Caption: Workflow for Sourcing and Verifying this compound Purity.

This comprehensive guide provides researchers with the necessary information to make informed decisions when sourcing this compound. By understanding the commercial landscape, potential impurities, and analytical methods for purity verification, scientists can enhance the quality and reliability of their research.

References

- 1. scipoly.com [scipoly.com]

- 2. arkema.com [arkema.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. brjac.com.br [brjac.com.br]

- 5. CN102175799B - Method for testing contents of residual monomers in acrylate pressure sensitive adhesive by virtue of gas chromatography - Google Patents [patents.google.com]

An In-depth Technical Guide to the Applications of 2-Phenoxyethyl Acrylate (2-PEA) in Polymer Science

Abstract: 2-Phenoxyethyl acrylate (B77674) (2-PEA) is a versatile monofunctional monomer that has garnered significant attention in the field of polymer science. Its unique chemical structure, featuring an acrylate group for polymerization, a flexible ether linkage, and a rigid aromatic ring, imparts a desirable balance of properties to the resulting polymers. This technical guide provides a comprehensive overview of 2-PEA, detailing its physicochemical properties, polymerization behavior, and diverse applications. It is intended for researchers, scientists, and professionals in materials science and drug development who are interested in leveraging the unique characteristics of 2-PEA for the creation of advanced polymer systems, including coatings, adhesives, inks, and functional materials such as optical polymers and shape-memory plastics.

Introduction to 2-Phenoxyethyl Acrylate (2-PEA)

This compound (CAS No: 48145-04-6), also known as ethylene (B1197577) glycol phenyl ether acrylate, is an organic compound recognized for its utility in polymer synthesis.[1][2] As a monofunctional acrylate, it contains a single polymerizable acrylate group, which leads to the formation of linear polymer chains with lower crosslinking density compared to multifunctional monomers. This characteristic is crucial for applications requiring flexibility and reduced internal stress.

The structure of 2-PEA is distinguished by three key components: the reactive acrylate group, a flexible ether linkage, and a bulky aromatic phenoxy group. This combination provides an exceptional balance of properties:

-

Enhanced Flexibility: The ether bond contributes to the softness and elasticity of the polymer backbone.

-

Thermal and UV Stability: The presence of the aromatic ring improves resistance to heat degradation and yellowing upon UV exposure.

-

Excellent Adhesion and Compatibility: Its organic nature allows for good miscibility with a wide range of resins and additives, while also promoting strong adhesion to various substrates.[3]

-

Controlled Reactivity: The acrylate group offers balanced reactivity, enabling efficient polymerization without being overly reactive, which aids in controlling the curing process.

Primarily, 2-PEA serves as a reactive diluent in many formulations, effectively reducing viscosity without introducing volatile organic compounds (VOCs).

Physicochemical Properties

The properties of the 2-PEA monomer and its corresponding homopolymer, poly(this compound), are summarized below. These properties are fundamental to its processing and performance in various applications.

Properties of 2-PEA Monomer

| Property | Value | References |

| CAS Number | 48145-04-6 | [1][2][4] |

| Molecular Formula | C₁₁H₁₂O₃ | [2][5] |

| Molecular Weight | 192.21 g/mol | [2][4] |

| Appearance | Colorless to slightly yellowish clear liquid | [1][4] |

| Melting Point | -74 °C | [2][4] |

| Boiling Point | 84 °C @ 0.2 mm Hg; 132 °C @ 1013 hPa | [2][4] |

| Density | 1.104 g/mL @ 25 °C; 1.105 g/cm³ @ 20 °C | [2][4] |

| Refractive Index (n²⁰/D) | 1.518 | [2][6] |

| Viscosity | 5-12 cP @ 25 °C | [2][3] |

| Flash Point | >110 °C (>230 °F) | [2][4] |

| Water Solubility | 525 mg/L @ 25 °C | [2][4] |

| LogP (Octanol-water) | 2.58 @ 25 °C | [2][4] |

Properties of Poly(this compound) (PPEA)

| Property | Value | References |

| Glass Transition Temp. (Tg) | 7 °C (34 °F); 6 °C (279 K) | [3][7] |

| Appearance | Typically a transparent, flexible solid |

Polymerization of this compound

2-PEA readily undergoes free-radical polymerization, which can be initiated by thermal initiators, photoinitiators (UV curing), or high-energy electron beams (EB curing).[2][4] Its monofunctional nature makes it an ideal candidate for producing thermoplastic polymers or for incorporation into crosslinked networks when combined with multifunctional monomers.

For applications demanding precise control over molecular weight, architecture, and low polydispersity, controlled/"living" radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) are employed.[8][9] These methods allow for the synthesis of well-defined homopolymers, block copolymers, and other complex architectures.[9]

Experimental Protocol: Atom Transfer Radical Polymerization (ATRP)

The following is a representative experimental protocol for the controlled polymerization of a functional acrylate, such as 2-PEA, adapted from methodologies reported for similar monomers like 2-hydroxyethyl acrylate.[8] This bulk polymerization method is suitable for synthesizing well-defined polymers.

Materials:

-

Monomer: this compound (2-PEA), inhibitor removed

-

Initiator: Ethyl α-bromophenylacetate (EBrPA) or similar alkyl halide

-

Catalyst: Copper(I) bromide (CuBr)

-

Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (B1663995) (bpy)

-

Solvent (optional, for solution polymerization): Anisole or N,N-Dimethylformamide (DMF)

Procedure (Bulk Polymerization):

-

Reactant Preparation: A typical molar ratio of [Monomer]:[Initiator]:[CuBr]:[Ligand] is 100:1:1:2.[8]

-

Reaction Setup: To a dry glass tube equipped with a magnetic stir bar, add CuBr (catalyst).

-

Addition of Reagents: Add the monomer (2-PEA), the ligand (e.g., PMDETA), and the initiator (e.g., EBrPA) to the tube.

-

Degassing: Seal the tube with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.[8]

-

Polymerization: After the final thaw cycle, backfill the tube with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at a controlled temperature (e.g., 90 °C).[8]

-

Monitoring and Termination: Monitor the reaction progress by taking samples periodically to analyze conversion (via ¹H NMR or gravimetry) and molecular weight (via Gel Permeation Chromatography - GPC). The polymerization is terminated by cooling the reaction vessel in an ice bath and exposing the contents to air, which oxidizes the Cu(I) catalyst and halts the reaction.

-

Purification: The resulting polymer is typically dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF), passed through a neutral alumina (B75360) column to remove the copper catalyst, and then precipitated into a non-solvent such as cold methanol (B129727) or hexane.[10] The purified polymer is collected and dried under vacuum.

Core Applications in Polymer Science

The unique properties of 2-PEA make it a valuable component in a wide array of polymer systems.

UV/EB Curable Systems

2-PEA is extensively used in formulations cured by ultraviolet (UV) light or electron beam (EB) energy.[2][4] In these systems, it acts as a reactive diluent to reduce the viscosity of high molecular weight oligomers, improving flow and processability.

-

Coatings: In coatings for plastics, wood, and consumer electronics, 2-PEA enhances flexibility, adhesion, and resistance to cracking. The aromatic ring also contributes to improved surface hardness and scratch resistance.[11]

-

Inks: For UV-curable inkjet, flexographic, and gravure inks, 2-PEA lowers viscosity for better jetting and printability, while also ensuring strong adhesion to non-porous substrates.[3]

-

Adhesives and Sealants: Its low shrinkage and excellent bonding capabilities make it ideal for UV-cured adhesives and electronic encapsulation materials.[12]

Advanced Functional Polymers

2-PEA serves as a building block for materials with specialized functionalities.

-

Optical Polymers and Photoresists: The high refractive index of PPEA makes it suitable for optical applications. It has been used to fabricate photopolymer films for creating grating patterns.[2] Furthermore, copolymers containing 2-PEA and photoactive units like azobenzene (B91143) have been investigated for their nonlinear optical (NLO) properties.[13] It is also used in electronic photoresists.[3]

-